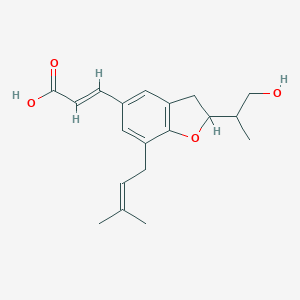
Artepillin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Artepillin A is a natural product found in Artemisia capillaris with data available.
科学的研究の応用
Chemical Properties and Mechanism of Action
Artepillin A is classified as a phenolic compound with the chemical structure 3,5-diprenyl-4-hydroxycinnamic acid. Its mechanism of action involves various pathways that contribute to its biological activities:
- Anti-inflammatory Activity : ArtA inhibits the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and reactive oxygen species (ROS) in activated macrophages. It modulates pathways involving NF-κB and MAPK, leading to reduced inflammation .
- Antioxidant Properties : ArtA demonstrates strong scavenging activity against free radicals, which contributes to its protective effects against oxidative stress. Studies have shown that it can significantly reduce ROS levels in various cell types .
- Anticancer Potential : ArtA has been reported to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. It exhibits selective cytotoxicity towards tumor cells while sparing normal cells .
Anti-inflammatory Applications
This compound has been extensively studied for its anti-inflammatory effects. Research indicates that it can suppress the activation of inflammatory pathways in various cell models.
Antioxidant Applications
The antioxidant capabilities of this compound have been validated through multiple assays.
Anticancer Applications
This compound's anticancer properties have been explored in various cancer types, showcasing its potential as a therapeutic agent.
Clinical Relevance
While most research on this compound has been conducted in vitro or in animal models, emerging studies suggest potential clinical applications:
- Chronic Inflammatory Diseases : Given its anti-inflammatory properties, this compound may be beneficial in treating conditions like arthritis or asthma.
- Cancer Therapy : Its ability to selectively target cancer cells presents opportunities for developing novel anticancer therapies that minimize damage to healthy tissues.
特性
CAS番号 |
114590-54-4 |
|---|---|
分子式 |
C19H24O4 |
分子量 |
316.4 g/mol |
IUPAC名 |
(E)-3-[2-(1-hydroxypropan-2-yl)-7-(3-methylbut-2-enyl)-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid |
InChI |
InChI=1S/C19H24O4/c1-12(2)4-6-15-8-14(5-7-18(21)22)9-16-10-17(13(3)11-20)23-19(15)16/h4-5,7-9,13,17,20H,6,10-11H2,1-3H3,(H,21,22)/b7-5+ |
InChIキー |
IJQHPPUNNDWTDR-FNORWQNLSA-N |
SMILES |
CC(CO)C1CC2=C(O1)C(=CC(=C2)C=CC(=O)O)CC=C(C)C |
異性体SMILES |
CC(CO)C1CC2=C(O1)C(=CC(=C2)/C=C/C(=O)O)CC=C(C)C |
正規SMILES |
CC(CO)C1CC2=C(O1)C(=CC(=C2)C=CC(=O)O)CC=C(C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















